molecular formula C15H13N5O B2609978 4-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide CAS No. 1421524-28-8

4-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide

Cat. No. B2609978
CAS RN: 1421524-28-8
M. Wt: 279.303
InChI Key: NLIDFSWYHISFQY-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been investigated for its pharmacological properties, particularly its ability to interact with biological targets and modulate physiological processes.

Scientific Research Applications

Ionic Liquids and Corrosion Inhibition

Ionic liquids have been studied for their environmentally friendly and effective corrosion inhibition properties in various media. Among these, compounds with imidazole rings, similar to the core structure of 4-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)picolinamide, have shown promising results. They are classified based on their core structures, including imidazolium, pyridinium, and others, demonstrating good corrosion inhibition behavior due to their adsorption capabilities at the metal/alloy and corrosive media interface (Ardakani et al., 2021).

Optical Sensors and Biological Significance

Compounds containing heteroatoms like nitrogen, found in the chemical structure of interest, are significant in organic chemistry for their roles in the synthesis of optical sensors and their biological applications. Pyrimidine derivatives, for example, have been used extensively as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds, making them suitable as sensing probes (Jindal & Kaur, 2021).

Drug Development and Pharmacophore Design

Compounds with imidazole scaffolds, similar to the one under discussion, have been identified as selective inhibitors in drug development, especially in the context of p38 mitogen-activated protein (MAP) kinase inhibition. These compounds have been the subject of extensive review studies focusing on their design, synthesis, and activity studies, highlighting their potential in medicinal chemistry (Scior et al., 2011).

Antioxidant Activity and CNS Drug Synthesis

The study of antioxidants is crucial across various fields, including food engineering and pharmacy. The understanding of antioxidant activity, particularly involving compounds with nitrogen heterocycles, contributes significantly to this area. Such compounds have been explored for their potential in synthesizing novel Central Nervous System (CNS) acting drugs, offering insights into developing treatments with reduced adverse effects (Munteanu & Apetrei, 2021; Saganuwan, 2017).

properties

IUPAC Name

4-imidazol-1-yl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c21-15(19-10-12-2-1-4-16-9-12)14-8-13(3-5-18-14)20-7-6-17-11-20/h1-9,11H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIDFSWYHISFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=NC=CC(=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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